

Interpreting the ^1H NMR spectrum of 4'-Methyl[1,1'-biphenyl]-4-ol.

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Compound of Interest

Compound Name: 4'-Methyl[1,1'-Biphenyl]-4-Ol

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An In-depth Technical Guide to the ^1H NMR Spectrum of **4'-Methyl[1,1'-biphenyl]-4-ol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ^1H NMR spectrum of **4'-Methyl[1,1'-biphenyl]-4-ol**, a crucial aspect of its structural elucidation and characterization. The analysis is based on established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related compounds.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted quantitative ^1H NMR data for **4'-Methyl[1,1'-biphenyl]-4-ol**. These predictions are derived from the analysis of closely related structures, including 4-methylbiphenyl and 4-phenylphenol. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6'	~ 7.45	d	~ 8.0	2H
H-2, H-6	~ 7.40	d	~ 8.5	2H
H-3', H-5'	~ 7.25	d	~ 8.0	2H
H-3, H-5	~ 6.90	d	~ 8.5	2H
-OH	~ 5.0 (variable)	s	-	1H
-CH ₃	~ 2.40	s	-	3H

Interpretation of the Spectrum

The ¹H NMR spectrum of **4'-Methyl[1,1'-biphenyl]-4-ol** is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons.

- Aromatic Region (6.8 - 7.5 ppm): The spectrum will show four doublets in the aromatic region, corresponding to the eight aromatic protons.
 - The protons on the methyl-substituted ring (H-2', H-6', H-3', and H-5') and the hydroxyl-substituted ring (H-2, H-6, H-3, and H-5) are chemically non-equivalent and will produce separate signals.
 - The protons ortho to the methyl group (H-3', H-5') are shielded and will appear at a lower chemical shift (~7.25 ppm) compared to the protons meta to the methyl group (H-2', H-6', ~7.45 ppm).
 - Similarly, the protons ortho to the electron-donating hydroxyl group (H-3, H-5) are significantly shielded and will have the lowest chemical shift in the aromatic region (~6.90 ppm). The protons meta to the hydroxyl group (H-2, H-6) will appear at a higher chemical shift (~7.40 ppm).
 - The coupling between adjacent aromatic protons will result in doublets with a typical ortho-coupling constant of approximately 8.0 - 8.5 Hz.

- **Hydroxyl Proton (-OH):** The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet around 5.0 ppm and may exchange with D₂O.
- **Methyl Protons (-CH₃):** The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately 2.40 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for acquiring the ¹H NMR spectrum of **4'-Methyl[1,1'-biphenyl]-4-ol** is as follows:

3.1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **4'-Methyl[1,1'-biphenyl]-4-ol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

3.2. Instrument Parameters (400 MHz NMR Spectrometer):

Parameter	Value
Spectrometer Frequency	400 MHz
Pulse Program	zg30 (or similar single-pulse experiment)
Number of Scans	16 - 64 (depending on sample concentration)
Relaxation Delay	1.0 - 5.0 s
Acquisition Time	2.0 - 4.0 s
Spectral Width	10 - 12 ppm
Temperature	298 K (25 °C)

3.3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS).
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of **4'-Methyl[1,1'-biphenyl]-4-ol** with the different proton environments labeled.

Caption: Molecular structure of **4'-Methyl[1,1'-biphenyl]-4-ol** with proton labels.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com